molecular formula C22H24N2O4 B8475414 tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate

tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate

Cat. No.: B8475414
M. Wt: 380.4 g/mol
InChI Key: LTYQAMAZQGGWIG-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalimide moiety, a phenyl group, and a carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an amine to form a phthalimide intermediate. This intermediate is then reacted with a phenylpropyl halide under basic conditions to introduce the phenylpropyl group. Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the phthalimide moiety, potentially forming amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate ester, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamate esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structure.
  • Used in the study of enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in target molecules, while the carbamate ester can undergo hydrolysis to release active intermediates.

Comparison with Similar Compounds

    Phthalimide derivatives: Compounds like N-phenylphthalimide share the phthalimide moiety and exhibit similar chemical reactivity.

    Carbamate esters: Compounds such as tert-butyl carbamate share the carbamate ester functionality and can undergo similar substitution reactions.

Uniqueness:

  • The combination of the phthalimide moiety, phenyl group, and carbamate ester in a single molecule makes tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate unique.
  • Its ability to participate in diverse chemical reactions and interact with various biological targets highlights its versatility and potential for multiple applications.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-phenylpropyl]carbamate

InChI

InChI=1S/C22H24N2O4/c1-22(2,3)28-21(27)23-14-13-18(15-9-5-4-6-10-15)24-19(25)16-11-7-8-12-17(16)20(24)26/h4-12,18H,13-14H2,1-3H3,(H,23,27)

InChI Key

LTYQAMAZQGGWIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-hydroxy-3-phenyl-propyl)-carbamic acid tert-butyl ester (10.4 g, 41.4 mmol), phthalimide (5.2 g, 36.6 mmol), and PPh3 (14.6 g, 55.5 mmol) in THF (204 mL) was added dropwise DEAD (8.9 mL, 55 mmol) with stirring at 0° C. Then the resulting mixture was warmed to room temperature for an additional 2 hours. The mixture was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether:ethyl acetate, 3:1) to give [3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-propyl]-carbamic acid tert-butyl ester. (Yield 10.5 g, 66.8%). 1H NMR (300 MHz, CDCl3): δ 7.81-7.75 (m, 2H), 7.69-7.64 (m, 2H), 7.53-7.50 (m, 2H), 7.34-7.23 (m, 3H), 5.44-5.38 (m, 1H), 4.74 (brs, 1H), 3.29-3.07 (m, 2H), 2.83-2.75 (m, 1H), 2.51-2.42 (m, 1H), 1.42 (s, 9H). LC-MS: [M-Boc+H]+ 281.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
204 mL
Type
solvent
Reaction Step One

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